(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Overview
Description
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfamoyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic esters, a class of compounds to which this molecule belongs, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The mode of action of this compound is likely related to its role as a boronic ester. Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron group . This process can be catalyzed and results in the formation of new bonds . The exact interaction of this compound with its targets would depend on the specific reaction conditions and the other molecules involved.
Biochemical Pathways
Boronic esters are known to be involved in various transformations that lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers . These transformations can have significant downstream effects, influencing the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetic properties of boronic esters in general can be influenced by factors such as their sensitivity to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, the use of boronic esters like this compound can enable the synthesis of a wide range of organic compounds with high enantioselectivity . For example, the protodeboronation of boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions can affect their stability and reactivity . Additionally, the cost of arylboronic acids, which are used in the formation of boronic esters, can be a practical consideration in their use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of the phenylboronic acid derivative. This can be achieved through the reaction of a phenyl halide with a boronic acid reagent under palladium-catalyzed conditions.
Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the phenylboronic acid derivative with tert-butylsulfonamide in the presence of a suitable base.
Methylation: The final step involves the methylation of the phenyl ring. This can be achieved using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding boronic alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boronic alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the tert-butylsulfamoyl and methyl groups.
tert-Butylsulfonamide: Contains the tert-butylsulfamoyl group but lacks the boronic acid moiety.
2-Methylphenylboronic Acid: Similar structure but without the tert-butylsulfamoyl group.
Uniqueness
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is unique due to the combination of the boronic acid group, tert-butylsulfamoyl group, and methyl group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-5-6-9(7-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNOWSWRNUQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657418 | |
Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-47-3 | |
Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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